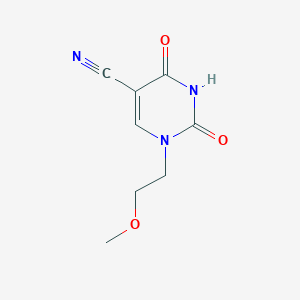![molecular formula C17H14N4O2S2 B2973989 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea CAS No. 898462-67-4](/img/structure/B2973989.png)
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a sulfanyl group
Mécanisme D'action
Target of Action
The primary target of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a key target for antituberculosis agents .
Mode of Action
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea interacts with its target, InhA, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the activity of InhA, 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This disruption leads to the inhibition of bacterial growth and proliferation .
Result of Action
The result of the action of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell wall, leading to their eventual death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea typically involves multistep organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form the intermediate 2-oxo-2-phenylethylthiourea. This intermediate then undergoes cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with phenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ureas or thiadiazoles
Applications De Recherche Scientifique
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties .
Propriétés
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZZXAKKASDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)
![N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2973910.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)
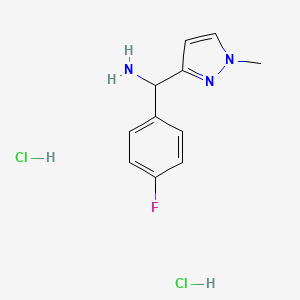
![2-(2-Chlorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2973915.png)
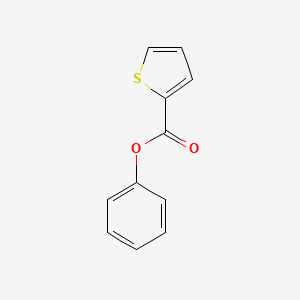
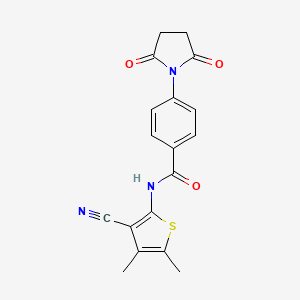
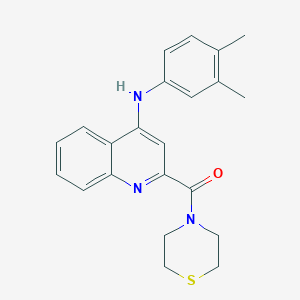
![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)
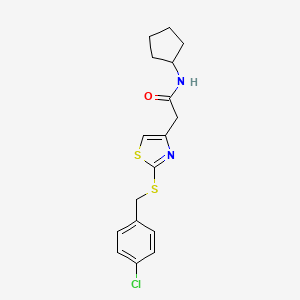
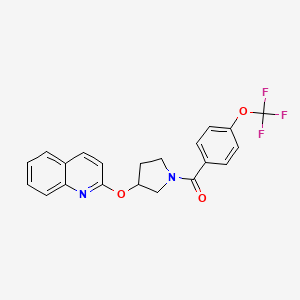
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)
